molecular formula C6H7NO4 B3270139 1-(2-Furyl)-2-nitroethanol CAS No. 52239-33-5

1-(2-Furyl)-2-nitroethanol

Cat. No.: B3270139
CAS No.: 52239-33-5
M. Wt: 157.12 g/mol
InChI Key: KWOKMZBSAZNOBW-UHFFFAOYSA-N
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Description

1-(2-Furyl)-2-nitroethanol is an organic compound that belongs to the class of nitro alcohols It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a nitroethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Furyl)-2-nitroethanol can be synthesized through several methods. One common approach involves the nitration of 2-furyl ethanol. This process typically uses nitric acid as the nitrating agent under controlled temperature conditions to avoid over-nitration and decomposition of the product. Another method involves the reaction of 2-furyl aldehyde with nitromethane in the presence of a base, followed by reduction to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the continuous flow nitration process, which allows for better control over reaction conditions and yields. This method ensures a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furyl)-2-nitroethanol undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 1-(2-Furyl)-2-aminoethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: 1-(2-Furyl)-2-aminoethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Furyl)-2-nitroethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-Furyl)-2-nitroethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The furan ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

    2-Furyl Ethanol: Similar structure but lacks the nitro group.

    1-(2-Furyl)-2-aminoethanol: Formed by the reduction of 1-(2-Furyl)-2-nitroethanol.

    Furfuryl Alcohol: Contains a furan ring but with a different functional group.

Uniqueness: this compound is unique due to the presence of both a furan ring and a nitroethanol group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(furan-2-yl)-2-nitroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOKMZBSAZNOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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